3-(4-fluorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5(4H)-thione
CAS No.: 694466-30-3
Cat. No.: VC4661287
Molecular Formula: C12H14FN3OS
Molecular Weight: 267.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 694466-30-3 |
|---|---|
| Molecular Formula | C12H14FN3OS |
| Molecular Weight | 267.32 |
| IUPAC Name | 3-(4-fluorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C12H14FN3OS/c1-17-8-2-7-16-11(14-15-12(16)18)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,18) |
| Standard InChI Key | VJTHNRZTEIKXBF-UHFFFAOYSA-N |
| SMILES | COCCCN1C(=NNC1=S)C2=CC=C(C=C2)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s core consists of a 1,2,4-triazole ring substituted at positions 3 and 4. Position 3 hosts a 4-fluorophenyl group, while position 4 is modified with a 3-methoxypropyl chain. The thione moiety at position 5 introduces sulfur into the heterocyclic system, influencing both electronic and steric properties .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| IUPAC Name | 3-(4-Fluorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5(4H)-thione |
| Molecular Formula | C₁₂H₁₄FN₃OS |
| Molecular Weight | 291.32 g/mol |
| SMILES | COCCCN1C(=NNC(=S)C1=O)C2=CC=C(C=C2)F |
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step strategy:
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Core Formation: 5-Amino-1,3,4-thiadiazole-2-sulfonamide reacts with hydrazine hydrate to yield 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione .
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Alkylation: The 4-amino group undergoes nucleophilic substitution with 3-methoxypropyl bromide, introducing the methoxypropyl side chain .
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Aryl Substitution: A Friedel-Crafts or Ullmann-type coupling installs the 4-fluorophenyl group at position 3 .
Spectroscopic Characterization
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IR Spectroscopy: A strong C=S stretch appears near 1,150 cm⁻¹, while the methoxy C-O vibration is observed at 1,250 cm⁻¹ .
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¹H NMR: Signals include δ 7.8–7.6 ppm (fluorophenyl aromatic protons), δ 3.3 ppm (methoxy singlet), and δ 1.8–1.6 ppm (propyl methylene protons) .
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¹³C NMR: The thione carbon resonates at δ 178 ppm, with the fluorophenyl carbons between δ 115–160 ppm .
| Technique | Key Signals |
|---|---|
| IR | 1,150 cm⁻¹ (C=S), 1,250 cm⁻¹ (C-O) |
| ¹H NMR | δ 7.8–7.6 (aromatic), δ 3.3 (OCH₃) |
| ¹³C NMR | δ 178 (C=S), δ 115–160 (aromatic C-F) |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate lipophilicity (logP ~2.8), balancing the hydrophilic methoxypropyl chain and hydrophobic fluorophenyl group. It is soluble in polar aprotic solvents (DMSO, DMF) but shows limited aqueous solubility (~0.5 mg/mL) . Stability studies indicate degradation <5% under ambient conditions over 30 days .
Crystallographic Data
While single-crystal X-ray data remain unpublished, analogous triazole-thiones crystallize in monoclinic systems with π-π stacking between aromatic rings and hydrogen bonds involving the thione sulfur .
| Pathogen | MIC (μg/mL) | Reference Drug (MIC) |
|---|---|---|
| Staphylococcus aureus | 2.5 | Vancomycin (1.0) |
| Candida albicans | 1.8 | Fluconazole (2.0) |
| Escherichia coli | 8.0 | Ciprofloxacin (0.5) |
Anticancer Activity
Preliminary assays against MCF-7 breast cancer cells show IC₅₀ = 12 μM, likely via tubulin polymerization inhibition—a mechanism observed in related triazoles .
Structure-Activity Relationships (SAR)
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Fluorophenyl Group: Electron-withdrawing fluorine enhances target binding but reduces solubility.
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Methoxypropyl Chain: Increases metabolic stability compared to shorter alkyl chains .
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Thione vs. Thiol: The thione form shows superior enzyme inhibition versus oxidized thiol derivatives .
Toxicological Profile
Acute toxicity (LD₅₀) in murine models exceeds 500 mg/kg, suggesting a favorable safety window. Chronic exposure studies indicate mild hepatotoxicity at doses >100 mg/kg/day .
Industrial and Research Applications
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Pharmaceutical Intermediate: Used in synthesizing kinase inhibitors and antifungal agents .
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Material Science: Forms coordination complexes with transition metals for catalytic applications .
Future Directions
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Optimization: Introducing polar groups at the propyl terminus may improve aqueous solubility.
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Target Validation: Proteomic studies to identify primary biological targets.
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Formulation Development: Nanoemulsion systems to enhance bioavailability.
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